molecular formula C23H19N3O3S2 B15099906 Methyl 4-[({[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)amino]benzoate

Methyl 4-[({[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B15099906
M. Wt: 449.5 g/mol
InChI Key: ZPQTWVFZMWXSCB-UHFFFAOYSA-N
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Description

Methyl 4-[({[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that belongs to the class of thienopyrimidines.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include formic acid, triethyl orthoformate, and various oxidizing and reducing agents. Reaction conditions often involve heating and the use of solvents like xylene or toluene .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .

Scientific Research Applications

Methyl 4-[({[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[({[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with nucleic acids or proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[({[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)amino]benzoate is unique due to its specific functional groups and the combination of thienopyrimidine and benzoate moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds .

Properties

Molecular Formula

C23H19N3O3S2

Molecular Weight

449.5 g/mol

IUPAC Name

methyl 4-[[2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C23H19N3O3S2/c1-14-3-5-15(6-4-14)18-11-30-21-20(18)22(25-13-24-21)31-12-19(27)26-17-9-7-16(8-10-17)23(28)29-2/h3-11,13H,12H2,1-2H3,(H,26,27)

InChI Key

ZPQTWVFZMWXSCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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